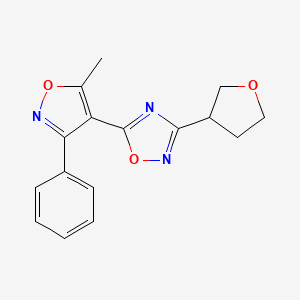
5-(5-methyl-3-phenylisoxazol-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical belongs to the class of compounds known as oxadiazoles, which are characterized by a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in specific positions. Oxadiazoles, including this particular compound, are of interest in various fields due to their diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves cyclization reactions, Mannich reactions, and condensation with aromatic acids. For instance, 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been synthesized through Mannich reactions and cyclization of hydrazones with acetic anhydride, as well as direct condensation processes (Hui et al., 2002).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using techniques like NMR, IR, and X-ray crystallography. For instance, the crystal structure of related oxadiazole compounds shows specific spatial arrangements and intermolecular hydrogen bonds, contributing to the stability and chemical behavior of these molecules (Zhu et al., 2021).
Chemical Reactions and Properties
Oxadiazoles can participate in various chemical reactions, including lithiation, which allows for further functionalization of the compound. The reaction behavior can depend on the substitution pattern on the oxadiazole ring (Micetich, 1970).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles can be influenced by their molecular structure, including their melting points, boiling points, and solubilities. These properties are essential for determining the conditions under which these compounds can be used and stored.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are crucial for understanding the behavior of oxadiazole compounds in chemical reactions and potential applications. For example, the presence of different functional groups can significantly affect the electron distribution within the molecule, influencing its reactivity and interactions with other molecules.
References:
- (Hui et al., 2002) - Synthesis and antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety.
- (Zhu et al., 2021) - Synthesis and crystal structure analysis of oxadiazole derivatives.
- (Micetich, 1970) - Lithiation of five-membered heteroaromatic compounds including oxadiazoles.
properties
IUPAC Name |
5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-13(14(18-21-10)11-5-3-2-4-6-11)16-17-15(19-22-16)12-7-8-20-9-12/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJHRIZQZIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)
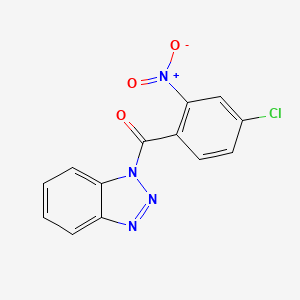
![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)
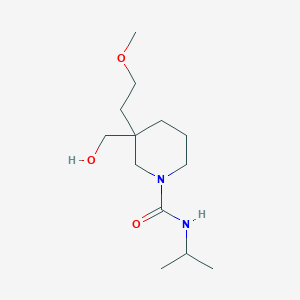
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)
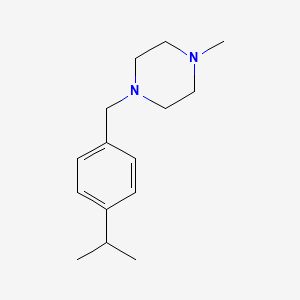
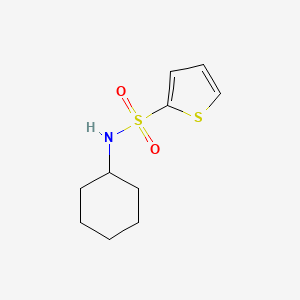
![N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5626152.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5626164.png)
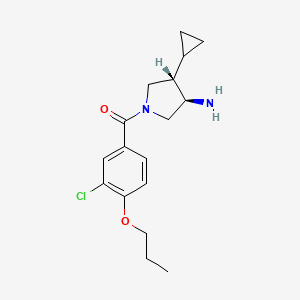
![3-{2-[(3-fluorobenzyl)oxy]phenyl}-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5626183.png)
![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5626186.png)